molecular formula C16H17F2N3O4S B2707624 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034430-27-6

5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2707624
CAS No.: 2034430-27-6
M. Wt: 385.39
InChI Key: FMZVBQNUJXUZIV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains elements such as carbon, hydrogen, oxygen, sulfur, nitrogen, and fluorine. It seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrimidine and piperidine rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the presence of the sulfonyl group might make it susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is integral in synthesizing various pharmaceutical agents. It has been used as a key intermediate in the preparation of deoxycytidine kinase (dCK) inhibitors, demonstrating the role of fluoro-pyrimidine derivatives in developing potent therapeutic agents. The practical synthesis of related compounds highlights their importance in medicinal chemistry, offering an economical route for developing new class inhibitors with significant potential in treating diseases (Zhang et al., 2009).

Corrosion Inhibition

Research on piperidine derivatives, including those structurally related to 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, has shown their effectiveness in corrosion inhibition. These compounds have been investigated for their adsorption and inhibition properties on iron surfaces, demonstrating their potential in protecting materials against corrosion. The study emphasizes the utility of such compounds in industrial applications where corrosion resistance is crucial (Kaya et al., 2016).

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of fluoro-pyrimidines have been utilized in synthesizing new herbicidal agents. These compounds, including those structurally similar to this compound, offer promising selectivity and efficacy in controlling weed growth in crops like rice and wheat. The research underscores the role of fluoro-pyrimidine derivatives in developing selective post-emergence herbicides, highlighting their contribution to sustainable agricultural practices (Hamprecht et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if it contains fluorine atoms, it might be hazardous if ingested or inhaled, and it might require special handling and storage procedures .

Properties

IUPAC Name

5-fluoro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O4S/c1-24-14-5-4-11(17)7-15(14)26(22,23)21-6-2-3-13(10-21)25-16-19-8-12(18)9-20-16/h4-5,7-9,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZVBQNUJXUZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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